Arachidonyl serotonin
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Overview
Description
Arachidonyl serotonin, also known as N-arachidonoyl-serotonin, is an endogenous lipid signaling molecule. It was first described in 1998 as an inhibitor of fatty acid amide hydrolase (FAAH). This compound has gained attention due to its analgesic properties and its role as an antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arachidonyl serotonin is synthesized through the formal condensation of the carboxy group of arachidonic acid with the primary amino group of serotonin . The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the extraction and purification of arachidonic acid and serotonin, followed by their coupling under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Arachidonyl serotonin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the double bonds in the arachidonic acid moiety.
Substitution: Substitution reactions can occur at the serotonin moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.
Scientific Research Applications
Arachidonyl serotonin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid signaling pathways and the synthesis of lipid derivatives.
Medicine: Its analgesic properties make it a potential candidate for pain management therapies.
Mechanism of Action
Arachidonyl serotonin exerts its effects primarily by inhibiting fatty acid amide hydrolase (FAAH), which leads to increased levels of other bioactive lipids such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) . It also acts as an antagonist of the TRPV1 receptor, modulating pain perception and other physiological processes . Additionally, it has been shown to inhibit mesolimbic dopamine release, which may contribute to its effects on mood and behavior .
Comparison with Similar Compounds
Similar Compounds
N-arachidonoyl-glycine: Another endogenous lipid with similar signaling properties.
Anandamide (N-arachidonoylethanolamine): A well-known endocannabinoid with roles in pain modulation and other physiological processes.
2-arachidonoylglycerol: Another endocannabinoid involved in various signaling pathways.
Uniqueness
Arachidonyl serotonin is unique due to its dual role as a FAAH inhibitor and TRPV1 receptor antagonist. This combination of activities makes it particularly interesting for research into pain management and neurological disorders. Its ability to modulate multiple signaling pathways also sets it apart from other similar compounds.
Properties
Molecular Formula |
C30H42N2O2 |
---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
(5E,8E,11E,14E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
QJDNHGXNNRLIGA-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Origin of Product |
United States |
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